

## Commercial Sources and Availability of NH-bis-PEG4 Linkers: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **NH-bis-PEG4** and related polyethylene glycol (PEG) linkers, crucial tools in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of commercial suppliers, quantitative data on the impact of PEGylation, detailed experimental protocols for common conjugation reactions, and visualizations of relevant biological pathways and experimental workflows.

## Commercial Availability of NH-bis-PEG4 and Related Linkers

The following table summarizes the commercial availability of various **NH-bis-PEG4** and related PEG linkers from a selection of suppliers. These linkers are offered with a range of protecting groups and reactive functionalities to suit diverse conjugation strategies.



Product Name	Structure	Key Features	Representative Suppliers
NH-bis(PEG4-Boc)	Boc-NH-(PEG)4-NH- (PEG)4-Boc	A PEG-based PROTAC linker with Boc-protected terminal amines.[1]	MedChemExpress
NH-bis-PEG4	H2N-(PEG)4-NH- (PEG)4-NH2	A PEG-based PROTAC linker with free terminal amines. [2]	MedChemExpress
NH2-PEG4-NH2	H2N-(CH2CH2O)4-H	A homobifunctional linker with terminal primary amines, suitable for crosslinking.	Biopharma PEG, SINOPEG
Boc-NH-PEG4-COOH	Boc-NH- (CH2CH2O)4- CH2CH2COOH	A heterobifunctional linker with a Boc- protected amine and a terminal carboxylic acid.[3]	Biopharma PEG, Sigma-Aldrich, Advanced ChemTech
Fmoc-NH-PEG4-NHS ester	Fmoc-NH- (CH2CH2O)4- CH2CH2CO-NHS	A heterobifunctional linker with an Fmoc- protected amine and an NHS ester for reaction with primary amines.[4]	Xcess Biosciences, Creative Biolabs
Amino-PEG4-acid	H2N-(CH2CH2O)3- CH2COOH	A popular heterobifunctional PEG linker with a free amine and a carboxylic acid.	BroadPharm
NH-bis(m-PEG4)	CH3O-(PEG)4-NH- (PEG)4-OCH3	A PEG-based PROTAC linker with	MedChemExpress



terminal methoxy groups.[5]

## **Quantitative Data on the Impact of PEGylation**

The inclusion of PEG linkers in drug conjugates can significantly improve their physicochemical properties, leading to enhanced solubility, stability, and pharmacokinetic profiles.

Table 1: Enhancement of Small Molecule Solubility with PEG

Data from a study on a highly aggregating small molecule (hSM 1) demonstrated a significant increase in its aqueous solubility in the presence of PEG.[6]

Condition	Solubility of hSM 1 (μM)
Buffer + 0.5% DMSO	0.2
Buffer + 5% DMSO	0.5
Buffer + 8% PEG + 0.5% DMSO	2.3

Table 2: Comparative Stability of ADC Linkers

The stability of the linker is a critical attribute for ADCs, preventing premature drug release. While direct head-to-head comparative data for all linker types under identical conditions is limited, the following table provides a general overview of linker stability.



Linker Type	Stability Characteristics	
Maleimide-based	Susceptible to retro-Michael reaction, leading to drug de-conjugation.	
Hydrazones	pH-sensitive cleavage, can be unstable at physiological pH.	
Val-Cit (Enzymatically-cleavable)	Generally stable in plasma, cleaved by lysosomal enzymes like Cathepsin B.[7]	
Bis-sulfone-PEG4-Tetrazine	Designed for high stability and stable rebridging of disulfide bonds in antibodies.[8]	

## **Experimental Protocols**

Detailed methodologies for common applications of **NH-bis-PEG4** and related linkers are provided below.

# Protocol 1: Amide Coupling of Boc-NH-PEG4-COOH to an Amine-Containing Molecule

This protocol describes the conjugation of a Boc-NH-PEG4-COOH linker to a molecule containing a primary amine, a common step in the synthesis of PROTACs and other bioconjugates.[3][9]

#### Materials:

- Boc-NH-PEG4-COOH
- Amine-containing molecule (e.g., E3 ligase ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- DIPEA (N,N-Diisopropylethylamine)



- Reaction monitoring tools (TLC, HPLC, or LC-MS)
- Purification system (preparative HPLC)

#### Procedure:

- Dissolve Boc-NH-PEG4-COOH (1.0 eq) and the amine-containing molecule (1.0 eq) in anhydrous DMF.
- Add NHS (1.2 eq) and EDC (1.2 eq) to the solution to activate the carboxylic acid.
- Add DIPEA (2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature.
- Monitor the reaction progress using TLC, HPLC, or LC-MS until the starting materials are consumed.
- Upon completion, purify the resulting conjugate by preparative HPLC.

## Protocol 2: Bioconjugation using an NHS-Ester PEG Linker

This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to a primary amine on a biomolecule, such as an antibody or an amino-labeled oligonucleotide.

#### Materials:

- NHS-ester PEG linker (e.g., Fmoc-NH-PEG4-NHS ester)
- · Amine-containing biomolecule
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography)



#### Procedure:

- Dissolve the amine-containing biomolecule in the conjugation buffer.
- Dissolve the NHS-ester PEG linker in a suitable anhydrous solvent like DMSO.
- Add the dissolved NHS-ester PEG linker to the biomolecule solution. A molar excess of the linker is typically used.
- Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
- Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

### **Protocol 3: In Vitro Plasma Stability Assay for ADCs**

This protocol is a standard method to assess the stability of an ADC and the rate of drug-linker cleavage in plasma.[8]

#### Materials:

- Antibody-Drug Conjugate (ADC)
- Human or mouse plasma
- Incubator at 37°C
- LC-MS system

#### Procedure:

- Incubate the ADC in plasma at a final concentration of 100 μg/mL at 37°C.
- At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.



- Process the plasma samples to precipitate proteins and extract the ADC and any released drug-linker species.
- Analyze the samples by LC-MS to quantify the amount of intact ADC and cleaved payload over time.
- Calculate the half-life (t½) of the ADC in plasma.

# Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of a PROTAC in degrading its target protein in a cellular context.[10]

#### Materials:

- Cells expressing the target protein
- PROTAC of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis system
- Western blot transfer system
- Primary antibody against the target protein
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Imaging system

#### Procedure:

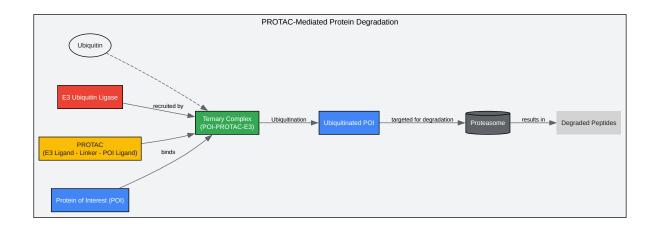


- Plate cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10  $\mu$ M) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the total protein concentration using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Analyze the band intensities to determine the extent of target protein degradation at different PROTAC concentrations.

### **Visualizations**

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the application of **NH-bis-PEG4** and related linkers.

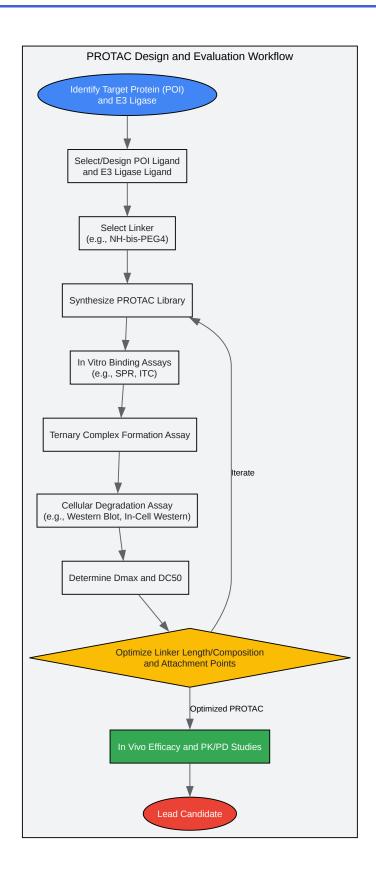




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Caption: PROTAC-mediated protein degradation pathway.

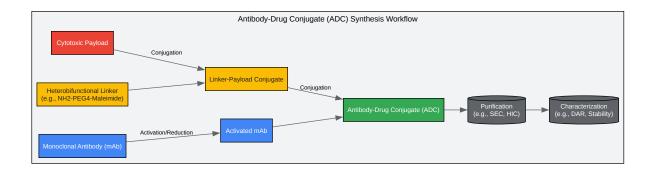




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Caption: A typical workflow for the design and evaluation of PROTACs.





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Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

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